4-Chloro-3-iodotoluene
Overview
Description
4-Chloro-3-iodotoluene is a chemical compound with the molecular formula C7H6ClI . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 15 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 252.48 . The density of a similar compound, 3-Chloro-4-iodotoluene, is 1.82 g/cm^3 .Scientific Research Applications
Chemical Synthesis and Reactions
4-Chloro-3-iodotoluene plays a significant role in various chemical synthesis processes and reactions. It has been utilized in the iodofluorination of alkenes and alkynes, where a mixture of molecular iodine and 4-iodotoluene difluoride generates the 'IF' couple, adding to alkenes and alkynes in a Markovnikov fashion with prevalent anti-stereoselectivity (Conte, Panunzi, & Tingoli, 2006). Additionally, the Friedel–Crafts acetylation and benzoylation of iodobenzene and iodotoluenes, including this compound, have been explored under various conditions, yielding significant products like p-iodoacetophenone or p-iodobenzophenone (Gore, Thorburn, & Weyell, 1973).
Thermodynamic Studies
This compound has been involved in studies examining the excess molar enthalpies of halogenoaromatic compounds mixed with toluene. These studies provide insights into the endothermic and exothermic nature of these mixtures, contributing to understanding their thermodynamic properties (Otín, Muñoz, Toledo, Velasco, & Losa, 1985).
Crystallography and High-Pressure Studies
In the realm of crystallography and high-pressure studies, this compound has been investigated for its crystal structures under various pressure conditions. These studies have revealed details about phase transitions and structural symmetry, contributing to the broader understanding of halogen derivatives of toluene under high pressure (Sutuła, Gajda, & Woźniak, 2017).
Catalysis and Organic Transformations
This compound has been used in catalytic reactions to facilitate the addition of chlorine atoms to an alkene. This process, which avoids the use of chlorine gas, highlights the compound's role in synthesizing chlorinated natural products (Peplow, 2019). Furthermore, it participates in the oxidative addition reactions with ruthenium clusters, leading to the formation of products with μ4-naphthyne and μ4-phenanthryne ligands (Deeming & Speel, 1997).
Safety and Hazards
4-Chloro-3-iodotoluene is considered dangerous. It has hazard statements H315-H318-H335-H411, indicating that it can cause skin irritation, serious eye damage, respiratory irritation, and is toxic to aquatic life . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
4-Chloro-3-iodotoluene is a halogenated aromatic compound . The primary targets of such compounds are often proteins or enzymes in the body, where they can form covalent bonds with amino acid residues, altering the protein’s function .
Mode of Action
Halogenated aromatic compounds generally act by forming covalent bonds with target proteins, which can lead to changes in the protein’s structure and function .
Biochemical Pathways
Halogenated aromatic compounds can potentially affect a wide range of biochemical pathways due to their ability to interact with various proteins and enzymes .
Pharmacokinetics
It is known that halogenated aromatic compounds are generally lipophilic, which can influence their absorption and distribution within the body . They are also often metabolized by the liver and excreted in the urine .
Result of Action
Halogenated aromatic compounds can potentially cause a wide range of effects due to their ability to interact with various proteins and enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity . Additionally, individual factors such as age, sex, health status, and genetic makeup can influence how a person responds to exposure to this compound .
Properties
IUPAC Name |
1-chloro-2-iodo-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQRHMRIPMHPOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178744 | |
Record name | Benzene, 1-chloro-2-iodo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2401-22-1 | |
Record name | 1-Chloro-2-iodo-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2401-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-2-iodo-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2401-22-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-chloro-2-iodo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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